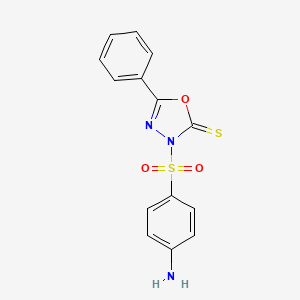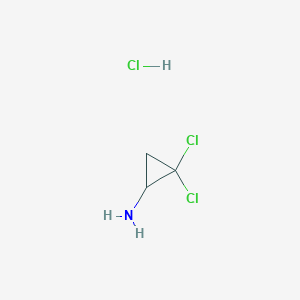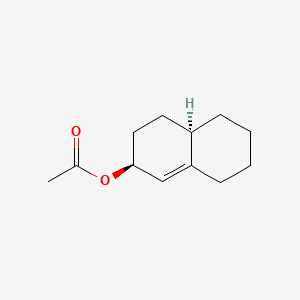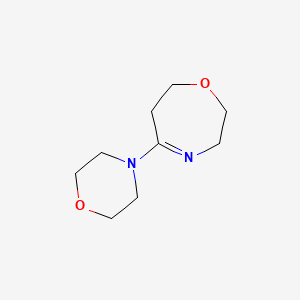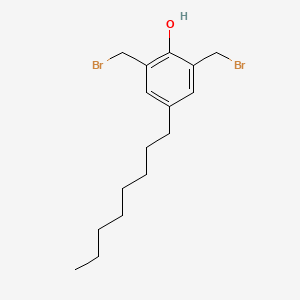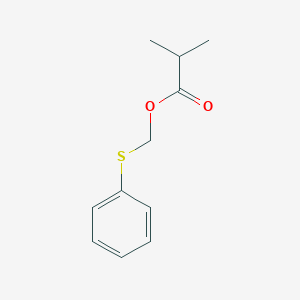
(Phenylsulfanyl)methyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:
(Phenylsulfanyl)methyl 2-methylpropanoate
It consists of three main components:
- A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
- The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:
-
Thiol-Esterification Reaction:
- React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
- The reaction yields the desired ester product.
-
Radical Addition Reaction:
- Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
- Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
- The radical addition leads to the formation of “this compound.”
Industrial Production
The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.
Chemical Reactions Analysis
Reactivity
“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.
Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
- Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products
- Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:
- Organic synthesis as a building block.
- Medicinal chemistry for drug design.
- Material science for functionalized polymers.
Mechanism of Action
The exact mechanism of action depends on its specific application. For example:
- As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In polymer chemistry, it participates in polymerization reactions.
Comparison with Similar Compounds
“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.
Properties
CAS No. |
112607-89-3 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
phenylsulfanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
IHNXSEOKJZBCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



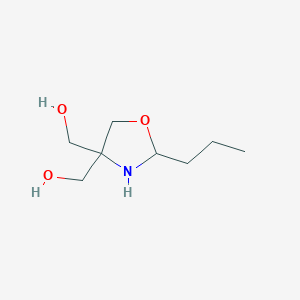
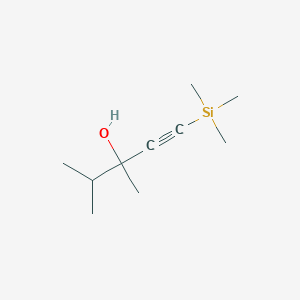
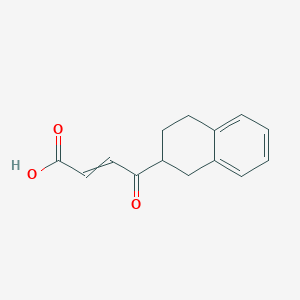
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
